Cas no 13584-65-1 (Benzo[b]thiophen-2-amine hydrochloride)
Benzo[b]thiophen-2-amine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- Benzo[b]thiophen-2-amine hydrochloride
- 1-Benzothiophen-2-amine hydrochloride (1:1)
- benzo[b]thiophen-2-acetonitrile
- Benzo[b]thiophen-2-yl-acetonitril
- benzo[b]thiophen-2-yl-acetonitrile
- benzo[b]thiophen-2-ylamine, hydrochloride
- Benzo[b]thiophene-2-acetonitrile
- benzo< b> thiophene-2-acetonitrile
- CTK2G9005
- SureCN274427
- 13584-65-1
- SCHEMBL1098048
- benzo[b]thiophen-2-ylamine hydrochloride
- XPPUOZUUOFQHKD-UHFFFAOYSA-N
- Benzo[b]thiophen-2-aminehydrochloride
- 1-BENZOTHIOPHEN-2-AMINE HYDROCHLORIDE
- DB-360137
- 1-benzothiophen-2-amine;hydrochloride
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- MDL: MFCD21603649
- Inchi: 1S/C8H7NS.ClH/c9-8-5-6-3-1-2-4-7(6)10-8;/h1-5H,9H2;1H
- InChI Key: XPPUOZUUOFQHKD-UHFFFAOYSA-N
- SMILES: Cl.S1C(=CC2C=CC=CC1=2)N
Computed Properties
- Exact Mass: 185.0065981g/mol
- Monoisotopic Mass: 185.0065981g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 126
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 54.3Ų
Benzo[b]thiophen-2-amine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM373614-1g |
Benzo[b]thiophen-2-amine hydrochloride |
13584-65-1 | 95%+ | 1g |
$*** | 2023-03-31 | |
| Alichem | A169004554-5g |
Benzo[b]thiophen-2-amine hydrochloride |
13584-65-1 | 95% | 5g |
984.88 USD | 2021-06-01 | |
| Alichem | A169004554-10g |
Benzo[b]thiophen-2-amine hydrochloride |
13584-65-1 | 95% | 10g |
1,636.14 USD | 2021-06-01 | |
| Alichem | A169004554-25g |
Benzo[b]thiophen-2-amine hydrochloride |
13584-65-1 | 95% | 25g |
3,123.82 USD | 2021-06-01 |
Benzo[b]thiophen-2-amine hydrochloride Related Literature
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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4. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on Benzo[b]thiophen-2-amine hydrochloride
Comprehensive Overview of Benzo[b]thiophen-2-amine hydrochloride (CAS No. 13584-65-1)
Benzo[b]thiophen-2-amine hydrochloride (CAS No. 13584-65-1) is a significant organic compound widely used in pharmaceutical research and material science. This compound, also known as 2-aminobenzothiophene hydrochloride, belongs to the class of heterocyclic amines and is valued for its versatile applications. With the increasing interest in heterocyclic compounds for drug discovery, Benzo[b]thiophen-2-amine hydrochloride has garnered attention for its potential in developing novel therapeutic agents.
The molecular structure of Benzo[b]thiophen-2-amine hydrochloride features a benzothiophene core with an amine group at the 2-position, which is protonated to form the hydrochloride salt. This modification enhances its solubility in polar solvents, making it more suitable for various synthetic applications. Researchers often explore 2-aminobenzothiophene derivatives due to their bioactivity, particularly in targeting neurological and inflammatory pathways. The compound’s stability and reactivity make it a valuable intermediate in organic synthesis.
In recent years, the demand for Benzo[b]thiophen-2-amine hydrochloride has surged due to its role in designing small molecule inhibitors and kinase modulators. These applications are particularly relevant in oncology and neurodegenerative disease research, where heterocyclic scaffolds are pivotal. The compound’s ability to interact with biological targets has led to its inclusion in high-throughput screening libraries, further driving its market growth. Additionally, its use in material science, such as in the development of organic semiconductors, highlights its multidisciplinary utility.
From a synthetic perspective, Benzo[b]thiophen-2-amine hydrochloride is typically prepared via cyclization reactions of appropriate precursors, followed by amination and salt formation. The purity and yield of the compound are critical for its application in sensitive research areas. Analytical techniques like HPLC and NMR spectroscopy are commonly employed to ensure quality control. The compound’s stability under various conditions is also a key consideration for storage and handling.
The global market for Benzo[b]thiophen-2-amine hydrochloride is influenced by trends in pharmaceutical R&D and the growing emphasis on precision medicine. With the rise of AI-driven drug discovery, computational tools are increasingly used to predict the bioactivity of such compounds, accelerating their adoption in early-stage research. Furthermore, sustainability concerns have prompted the development of greener synthetic routes for 2-aminobenzothiophene derivatives, aligning with the principles of green chemistry.
For researchers and manufacturers, sourcing high-quality Benzo[b]thiophen-2-amine hydrochloride is essential. Reputable suppliers provide detailed technical data sheets, including solubility profiles, melting points, and safety guidelines. The compound’s compatibility with common reagents and solvents makes it a practical choice for laboratory use. As interest in heterocyclic chemistry continues to grow, Benzo[b]thiophen-2-amine hydrochloride remains a cornerstone for innovation in both academia and industry.
In summary, Benzo[b]thiophen-2-amine hydrochloride (CAS No. 13584-65-1) is a multifaceted compound with broad applications in drug development and material science. Its unique structural features and reactivity profile make it indispensable for modern research. Whether you are investigating kinase inhibitors or exploring organic electronic materials, this compound offers a reliable and versatile platform for scientific advancement.
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